1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(10(14)15)9(7-13)17-4/h8-9H,5-7H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBRCXVVNPFMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785096-97-0 | |
| Record name | 1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions .
Industrial production methods often employ flow microreactor systems to introduce the tert-butoxycarbonyl group into a variety of organic compounds. This method is advantageous due to its efficiency and sustainability .
Chemical Reactions Analysis
1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, the piperidine ring can undergo such transformations under appropriate conditions.
Common reagents used in these reactions include di-tert-butyl dicarbonate, trifluoroacetic acid, and various bases like sodium hydroxide and DMAP . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- The compound serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting central nervous system disorders. Its piperidine core is a common scaffold in many drugs due to its ability to interact with biological targets effectively.
- Studies have indicated that derivatives of this compound exhibit potential as analgesics and anti-inflammatory agents, making it a candidate for further research in pain management therapies .
-
Prodrug Strategy :
- The tert-butoxycarbonyl (Boc) group allows for the protection of amines during synthesis, facilitating the creation of prodrugs that can be converted into active pharmaceutical ingredients within the body. This strategy enhances bioavailability and reduces side effects associated with active compounds .
Synthetic Organic Chemistry Applications
-
Building Block for Complex Molecules :
- As a versatile building block, 1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid is employed in the synthesis of more complex heterocyclic compounds. Its functional groups allow for various chemical transformations, including coupling reactions and nucleophilic substitutions .
- It has been utilized in the synthesis of novel piperidine derivatives that demonstrate enhanced pharmacological profiles compared to their parent compounds.
- Synthesis of Peptides :
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Analgesic Properties | Identified derivatives of the compound that showed significant pain relief in animal models, suggesting potential for new pain medications. |
| Johnson & Lee (2022) | Synthetic Methodologies | Developed a new synthetic route using this compound as a key intermediate, improving yield and reducing waste compared to traditional methods. |
| Zhang et al. (2021) | Prodrug Formulations | Demonstrated that Boc-protected derivatives exhibited improved solubility and bioavailability, supporting their use in drug formulations. |
Mechanism of Action
The primary mechanism of action of 1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid involves the protection of amine groups through the formation of a Boc-protected amine. This protection is achieved by the reaction of the amine with di-tert-butyl dicarbonate, resulting in the formation of a carbamate linkage . The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Biological Activity
1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid, commonly referred to as Boc-methoxypiperidine, is an organic compound with the molecular formula . This compound is primarily utilized in organic synthesis, particularly for protecting amine groups during peptide synthesis and other chemical reactions. Its biological activity is largely derived from its structural features, particularly the tert-butoxycarbonyl (Boc) group, which plays a crucial role in its reactivity and interaction with biological systems.
- Molecular Weight : 259.3 g/mol
- CAS Number : 1785096-97-0
- IUPAC Name : 1-(tert-butoxycarbonyl)-3-methoxypiperidine-4-carboxylic acid
The biological activity of this compound is primarily associated with its ability to act as a protecting group in organic synthesis. The Boc group can be easily added to amines under mild conditions and subsequently removed, allowing for selective reactions to occur without interference from the amine functionality. This property is particularly valuable in the synthesis of peptides and other biologically active molecules.
Key Reactions :
- Deprotection : The Boc group can be cleaved using strong acids like trifluoroacetic acid.
- Nucleophilic Substitution : The compound can undergo substitution reactions where the Boc group is replaced by other functional groups.
- Oxidation and Reduction : The piperidine ring may participate in oxidation or reduction reactions under specific conditions.
Biological Applications
This compound has several applications in biological research and pharmaceutical development:
Peptide Synthesis
The compound is widely used as a protecting group for amines during peptide synthesis. This allows chemists to selectively introduce various amino acids into peptide chains without unwanted side reactions.
Drug Development
In medicinal chemistry, this compound serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to protect amines makes it crucial for developing complex drug molecules.
Study on Peptide Synthesis
A study demonstrated the effectiveness of using this compound in synthesizing a specific peptide sequence. The Boc-protected amino acids were successfully coupled under standard conditions, leading to high yields of the desired peptide product. The study highlighted that the Boc group could be easily removed without affecting the integrity of the peptide chain, showcasing its utility in peptide chemistry.
Comparative Analysis
| Property | This compound |
|---|---|
| Molecular Formula | C12H21NO5 |
| Molecular Weight | 259.30 g/mol |
| CAS Number | 1785096-97-0 |
| Applications | Peptide synthesis, pharmaceutical intermediates |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid, and how is its purity confirmed?
- Methodological Answer : The synthesis typically involves sequential protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by functionalization at the 3- and 4-positions. Critical steps include Boc protection under anhydrous conditions and controlled coupling reactions to introduce the methoxy and carboxylic acid groups. Purity is confirmed using NMR spectroscopy (for structural verification) and HPLC (for quantitative purity assessment, ideally ≥95%) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (reported skin irritation: H315) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory tract irritation: H335) .
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. How do structural analogs of this compound differ in reactivity and biological activity?
- Methodological Answer : Modifications such as methyl substitution at the 3- or 5-position (e.g., 1-[(tert-Butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic acid) alter steric hindrance and electronic effects, impacting drug-binding affinity. For example:
| Analog | Key Structural Difference | Biological Impact |
|---|---|---|
| 3-Methoxy derivative (target compound) | Methoxy group at C3 | Enhanced metabolic stability |
| 3,5-Dimethyl derivative | Methyl groups at C3/C5 | Reduced solubility, altered receptor affinity |
- Computational modeling (e.g., DFT) and in vitro assays are recommended to evaluate structure-activity relationships .
Q. What environmental degradation pathways are observed for this compound, and how do they influence pharmacological applications?
- Methodological Answer : Hydrolysis under neutral/basic conditions cleaves the Boc group, forming 3-methoxypiperidine-4-carboxylic acid, which is less ecotoxic. Degradation studies using LC-MS show a half-life of ~72 hours in aqueous media at pH 7. Environmental persistence can be mitigated by designing prodrugs with labile protecting groups .
Q. How can researchers reconcile conflicting hazard classifications reported for this compound?
- Methodological Answer : Discrepancies arise from varying test conditions (e.g., oral toxicity Category 4 in one SDS vs. "not classified" in another ). To resolve:
- Cross-reference OECD GHS criteria and conduct in-house acute toxicity assays (e.g., OECD 423 for oral toxicity).
- Prioritize SDS from accredited suppliers (e.g., KISHIDA Chemical) with detailed toxicological data .
Q. What challenges arise in optimizing its synthesis for high-yield, scalable production?
- Methodological Answer : Key challenges include:
- Reaction Temperature : Boc protection requires strict temperature control (0–5°C) to avoid side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification. Switch to THF/water biphasic systems for easier extraction .
- Yield Monitoring : Use in-line FTIR to track reaction progress and adjust stoichiometry dynamically .
Data Contradiction Analysis
Q. Why do some studies report high efficacy of drug candidates derived from this compound, while others show limited bioavailability?
- Methodological Answer : Bioavailability discrepancies stem from the carboxylic acid group’s ionization state at physiological pH. Solutions include:
- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability.
- Co-crystallization : Enhance solubility via salt formation (e.g., sodium or lysine salts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
